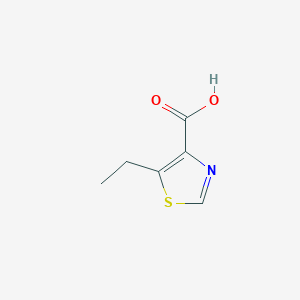

5-Ethylthiazole-4-carboxylic acid

Description

Overview of the Thiazole-4-carboxylic Acid Scaffold in Medicinal Chemistry and Chemical Biology

The thiazole (B1198619) ring is a fundamental structural motif found in numerous biologically active compounds, including the essential vitamin B1 (thiamine). nih.govgoogle.com The thiazole-4-carboxylic acid scaffold, specifically, serves as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. google.com Derivatives of this scaffold have been investigated for a wide array of therapeutic applications.

The versatility of the thiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. researchgate.net For instance, different substitutions on the thiazole ring have led to the development of agents with anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. google.com The carboxylic acid group at the 4-position is of particular importance as it can act as a key hydrogen bond donor or acceptor, or as a handle for creating further derivatives like esters and amides, which can modulate the compound's pharmacokinetic profile. mdpi.com This strategic positioning of functional groups makes the thiazole-4-carboxylic acid scaffold a valuable starting point for the design of new drugs.

Research Rationale for Investigating 5-Ethylthiazole-4-carboxylic Acid within Heterocyclic Chemistry

The investigation of specific derivatives such as this compound is driven by the principles of rational drug design and structure-activity relationship (SAR) studies. bldpharm.comnih.gov In medicinal chemistry, researchers systematically modify a parent compound to understand how changes in its structure affect its biological activity. The introduction of a small alkyl group, such as the ethyl group at the 5-position of the thiazole ring, is a common strategy to probe the steric and electronic requirements of a biological target.

The rationale for investigating this specific compound includes:

Exploring Steric Effects: The ethyl group provides more bulk than a simple methyl or hydrogen substituent. This allows researchers to determine if a larger group can enhance binding to a target protein by filling a specific hydrophobic pocket, or conversely, if it hinders binding due to steric clash.

Modulating Lipophilicity: The ethyl group increases the molecule's lipophilicity (its ability to dissolve in fats and oils). This property is crucial for a potential drug's ability to cross cell membranes and can significantly influence its absorption and distribution in the body.

While extensive research findings on this compound itself are not widely available in public databases, its structural analog, the ethyl ester, is documented, confirming its place in chemical space. nih.gov The study of such specific isomers is fundamental to building a comprehensive understanding of how minor structural modifications on the thiazole scaffold can lead to significant changes in chemical and biological properties.

Research Data on Thiazole Carboxylic Acid Derivatives

Detailed experimental data for this compound is limited in public literature. However, data for its corresponding ethyl ester and its more commonly cited isomer, 4-Ethylthiazole-5-carboxylic acid, are available and provide valuable context for researchers.

Table 1: Physicochemical Properties of Ethyl 5-ethyl-1,3-thiazole-4-carboxylate

This table presents computed data for the ethyl ester of the title compound. nih.gov

| Property | Value |

| IUPAC Name | ethyl 5-ethyl-1,3-thiazole-4-carboxylate |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| CAS Number | 81569-47-3 |

| Topological Polar Surface Area | 67.4 Ų |

| Rotatable Bond Count | 4 |

Table 2: Physicochemical Properties of 4-Ethylthiazole-5-carboxylic acid (Isomer)

This table shows predicted and experimental data for the isomeric compound, which is more frequently documented. chemicalbook.comsigmaaldrich.com

| Property | Value |

| IUPAC Name | 4-ethylthiazole-5-carboxylic acid |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| CAS Number | 126889-07-4 |

| Boiling Point (Predicted) | 301.2 ± 22.0 °C |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ |

| pKa (Predicted) | 1.07 ± 0.10 |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQDSRGAGHUIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669226 | |

| Record name | 5-Ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864437-40-1 | |

| Record name | 5-Ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylthiazole 4 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to the Thiazole-4-carboxylic Acid Core

The construction of the thiazole-4-carboxylic acid scaffold relies on fundamental cyclization reactions and methods for introducing the carboxylic acid functionality.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis is a foundational and widely used method for forming the thiazole ring. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. mdpi.comrsc.org Variations of this method, including the use of β-ketoesters or β-thioamides with a sulfur source, are also employed.

Recent advancements have led to the development of three-component cyclization reactions for constructing functionalized thiazoles. acs.org These methods offer high efficiency and the ability to introduce diverse substituents in a single step. For instance, a copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols has been described for the synthesis of various thiazoles. acs.org Additionally, domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation provide a rapid route to 2-aminothiazoles. organic-chemistry.org

Another approach involves the reaction of enaminones with thioamides, which can be promoted electrochemically or photocatalytically to yield thiazoles. organic-chemistry.org The choice of reactants and conditions allows for the regioselective synthesis of different thiazole isomers.

Strategies for the Introduction and Modification of the Carboxylic Acid Moiety

The carboxylic acid group can be introduced at the 4-position of the thiazole ring through several strategies. One common method is the hydrolysis of a corresponding ester, which is often the direct product of the cyclization reaction. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be synthesized and subsequently hydrolyzed to the carboxylic acid. tandfonline.commobt3ath.com

Alternatively, the carboxylic acid can be generated from other functional groups. For instance, a hydroxymethyl group at the 4-position can be oxidized to a carboxylic acid using reagents like nitric acid in the presence of sulfuric acid. google.com Similarly, a formyl group can be oxidized to a carboxylic acid. nih.gov In some cases, a halomethyl group can be converted to the carboxylic acid through a multi-step process involving hydrolysis to the hydroxymethyl intermediate followed by oxidation. google.com

A method starting from L-cysteine hydrochloride and formaldehyde (B43269) has been reported for the synthesis of thiazole-4-carboxylic acid. google.com This process involves condensation and esterification to form methyl thiazolidine-4-carboxylate, which is then oxidized and hydrolyzed to the final product. google.com

Targeted Synthesis Approaches for 5-Ethylthiazole-4-carboxylic Acid

While general methods for thiazole-4-carboxylic acid synthesis are well-established, specific strategies have been developed for the efficient and selective synthesis of this compound.

Development of Efficient and Selective Reaction Conditions

The synthesis of 5-ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid has been documented, highlighting the ability to introduce substituents at both the 2- and 5-positions. chemsynthesis.com The specific starting materials and reaction conditions are crucial for achieving the desired substitution pattern. For instance, the reaction of a substituted thioamide with an appropriately substituted α-haloketone or a related synthon would be a key step.

Derivatization Strategies for this compound

Once this compound is synthesized, the carboxylic acid moiety serves as a versatile handle for further derivatization. Standard carboxylic acid chemistry can be applied to create a variety of derivatives.

For example, the carboxylic acid can be converted to an acid chloride, which can then react with amines to form amides. mdpi.com This is a common strategy for creating libraries of compounds for biological screening. researchgate.netmdpi.com Esterification is another common derivatization, which can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. researchgate.netresearchgate.net These esters can also be synthesized directly through cyclization reactions. google.comnih.gov

The amino group in 2-aminothiazole-4-carboxylic acid derivatives can also be acylated or undergo other transformations, providing another point for structural modification. researchgate.netresearchgate.net

Esterification and Amide Formation Reactions

The carboxylic acid moiety at position 4 of the thiazole ring is a prime site for modification, most commonly through esterification and amide bond formation. These reactions are fundamental for creating libraries of compounds for biological screening and for introducing handles for further synthetic transformations.

Esterification:

Esterification of thiazole-4-carboxylic acids can be achieved under standard conditions. A common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed, often with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). orgsyn.org This latter method is highly efficient for a wide range of alcohols, including sterically hindered ones, and proceeds at room temperature under non-acidic conditions. orgsyn.org

Amide Formation:

The conversion of this compound to its corresponding amides is a critical transformation for generating biologically active molecules. nih.gov Direct condensation with an amine is typically facilitated by a coupling agent to activate the carboxylic acid. A widely used method involves reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as DMAP. nih.gov This approach allows for the formation of an amide bond under mild conditions by reacting the thiazole carboxylic acid with a primary or secondary amine. nih.govyoutube.com

Another strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically accomplished using reagents like thionyl chloride or oxalyl chloride. estranky.sk The resulting highly reactive acyl chloride can then be treated with an amine to furnish the desired amide. This two-step process is robust but may not be suitable for substrates with acid-sensitive functional groups. estranky.sk

| Reaction | Thiazole Substrate | Reagents | Product | Ref. |

| Esterification | Monoethyl fumarate (B1241708) (analogue) | tert-Butyl alcohol, DCC, DMAP | tert-Butyl ethyl fumarate | orgsyn.org |

| Amide Formation | 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid (analogue) | 3,4,5-Trimethoxyaniline, EDCI, DMAP | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | nih.gov |

| Amide Formation | Carboxylic Acid (general) | Amine, DCC | N-Substituted Amide | youtube.com |

| Acyl Chloride Formation | Carboxylic Acid (general) | Oxalyl chloride or Thionyl chloride | Acyl Chloride | estranky.sk |

Substituent Modifications at Positions 2 and 5 of the Thiazole Ring

While many syntheses build the thiazole ring with the desired substituents already in place, direct modification of the pre-formed this compound ring system is a valuable strategy for diversification. Positions 2 and 5 are particularly important targets for introducing new functional groups.

Modification at the 2-position often involves starting with a 2-aminothiazole (B372263) derivative. The amino group can be acylated, alkylated, or used as a handle for further reactions. For instance, a 2-aminothiazole can be converted into a 2-halothiazole via a Sandmeyer-type reaction, which then allows for subsequent palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other groups. Although direct halogenation of the C2 position of this compound is challenging, a related transformation involves the conversion of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester via Sandmeyer bromination of the corresponding 5-amino precursor. nih.gov

The 5-position, already occupied by an ethyl group in the parent compound, can be modified in related analogues. For example, a common synthetic route to thiazole-5-carboxylic acids involves a halogen-metal exchange reaction on a 5-bromothiazole (B1268178) derivative, followed by quenching with carbon dioxide. researchgate.net This suggests that if a different substituent were desired at the 5-position, a similar strategy starting from a 5-halothiazole-4-carboxylate could be employed.

| Reaction Type | Starting Material (Analogue) | Reagents/Conditions | Product | Ref. |

| Halogenation (Sandmeyer) | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | t-BuONO, CuBr₂ | 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | nih.gov |

| Nucleophilic Substitution | 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione (fused analogue) | Morpholine | 5-Morpholino-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | researchgate.net |

| Carboxylation | 5-Bromothiazole | n-BuLi, then CO₂ | Thiazole-5-carboxylic acid | researchgate.net |

Formation of Fused and Bridged Heterocyclic Systems Incorporating the Thiazole Moiety

Derivatives of this compound are excellent precursors for the synthesis of fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines and thiazolo[5,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

The construction of a pyrimidine (B1678525) ring fused to the thiazole core typically starts with a 2-aminothiazole-5-carboxamide or a 4-aminothiazole-5-carboxylate derivative. For example, a 4-amino-N-phenylthiazole-5-carboxamide can undergo cyclization to form a thiazolo[4,5-d]pyrimidin-7(6H)-one structure. mdpi.com A key intermediate, such as 5-amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester, can react with various reagents like malononitrile (B47326) or benzoylisothiocyanate to yield fused thiazolopyrimidine derivatives. tandfonline.com These reactions build upon the thiazole core, using the amino group at one position and the carboxylate-derived function at the adjacent position to construct the new ring.

Similarly, thiazolo[5,4-b]pyridine (B1319707) scaffolds can be synthesized from appropriately substituted aminopyridines that are used to build the thiazole ring, or by constructing the pyridine (B92270) ring onto a pre-existing thiazole. One synthetic route involves the reaction of 2-aminopyridine-3-thiol (B8597) with aldehydes to form the fused system. Another powerful approach starts with a functionalized thiazole, such as 5-aminothiazole-4-carboxylic acid derivatives, which can undergo condensation and cyclization reactions to build the adjoining pyridine ring. tandfonline.com

| Fused System | Precursor (Analogue) | Reagents/Conditions | Product Class | Ref. |

| Thiazolo[4,5-d]pyrimidine | 4-Amino-N-phenylthiazole-5-carboxamide | Thorpe-Ziegler and cyclization reactions | Thiazolo[4,5-d]pyrimidin-7(6H)-one | mdpi.com |

| Thiazolo[5,4-d]pyrimidine | 5-Amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester | Malononitrile | Thiazolopyrimidine-2-one derivative | tandfonline.com |

| Thiazolo[5,4-b]pyridine | 3-Amino-5-bromo-2-chloropyridine | KSCN, then Boc protection, then Suzuki coupling | Thiazolo[5,4-b]pyridine derivative | nih.gov |

| Thiazolo[4,5-b]pyrrolizine | 5-Amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester | 2,5-Dimethoxytetrahydrofuran, then PPA cyclization | Thiazolo[4,5-b]pyrrolizine derivative | tandfonline.com |

Spectroscopic and Advanced Characterization of 5 Ethylthiazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Ethylthiazole-4-carboxylic acid and its derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the thiazole (B1198619) ring proton, and the carboxylic acid proton.

The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other. The chemical shift of the methylene quartet would be further downfield due to the deshielding effect of the adjacent thiazole ring. The thiazole ring proton (H-2) would appear as a singlet, with its chemical shift influenced by the electronic nature of the heterocyclic ring. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂- (ethyl) | ~3.0 - 3.2 | Quartet | ~7.5 |

| -CH₃ (ethyl) | ~1.3 - 1.5 | Triplet | ~7.5 |

| H-2 (thiazole) | ~8.5 - 8.8 | Singlet | N/A |

| -COOH | >10 | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the two carbons of the ethyl group, the three carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon is characteristically found at a very downfield chemical shift (typically >160 ppm). The thiazole ring carbons (C-2, C-4, and C-5) would appear in the aromatic region of the spectrum, with their precise shifts determined by the substitution pattern. The ethyl group carbons would be observed in the upfield region.

General ¹³C NMR chemical shift tables suggest that the carboxylic acid carbon would be in the range of 165-185 ppm. wisc.edu Thiazole ring carbons in related derivatives have been observed between approximately 115 and 170 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C=O (carboxyl) | ~165 - 175 |

| C-2 (thiazole) | ~150 - 160 |

| C-4 (thiazole) | ~145 - 155 |

| C-5 (thiazole) | ~120 - 130 |

| -CH₂- (ethyl) | ~20 - 25 |

| -CH₃ (ethyl) | ~13 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to confirm the coupling between the methylene and methyl protons of the ethyl group, as it shows correlations between J-coupled protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the directly attached carbon signals. This would definitively assign the proton signals of the ethyl group to their corresponding carbon signals. sdsu.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the thiazole ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. Vibrations associated with the C=N and C-S bonds of the thiazole ring are expected in the fingerprint region (below 1600 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=N (Thiazole) | ~1500 - 1600 | Medium |

| C-S (Thiazole) | ~600 - 800 | Weak to Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₇NO₂S), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS analysis of related thiazole derivatives has been successfully used to confirm their chemical formulas. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation in the injector port or on the column. Therefore, a critical step in the GC-MS analysis of this and other carboxylic acids is derivatization.

Derivatization:

To enhance volatility and thermal stability, the carboxylic acid group is typically converted to a less polar and more volatile ester or silyl (B83357) ester derivative. mdpi.comusherbrooke.ca A common method involves esterification, for instance, by reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, or by using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca This process significantly improves chromatographic peak shape and allows for analysis at lower temperatures, thus preserving the integrity of the molecule. mdpi.com

GC Separation and MS Detection:

Once derivatized, the resulting compound (e.g., methyl 5-ethylthiazole-4-carboxylate) is injected into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, where compounds are separated based on their boiling points and interactions with the stationary phase. The temperature of the GC oven is programmed to increase gradually to ensure efficient separation of the analyte from any impurities or by-products of the derivatization reaction. usherbrooke.ca

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure, acting as a "molecular fingerprint."

Fragmentation Pattern:

The mass spectrum of the derivatized this compound would be expected to show a prominent molecular ion peak corresponding to the mass of the derivative. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For carboxylic acid derivatives, characteristic losses include the alkoxy group from the ester or the TMS group. libretexts.org The thiazole ring itself can also undergo fragmentation. While a specific mass spectrum for this compound is not widely published, a hypothetical fragmentation of its methyl ester derivative is presented below for illustrative purposes.

Hypothetical GC-MS Data for Methyl 5-Ethylthiazole-4-carboxylate

| Parameter | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| GC Retention Time | Dependent on column and conditions |

| Major Mass Fragments (m/z) | 171 (M⁺), 140 ([M-OCH₃]⁺), 112 ([M-COOCH₃]⁺), 85, 57 |

This table is illustrative and based on general fragmentation patterns of similar molecules.

The presence of a single, sharp peak in the gas chromatogram at a specific retention time, coupled with a mass spectrum that is consistent with the expected structure, provides strong evidence for the purity and identity of the analyzed compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis provides a direct verification of the compound's empirical formula and, by extension, its molecular formula when combined with molecular weight data from mass spectrometry.

For this compound, with a molecular formula of C₆H₇NO₂S, the theoretical elemental composition can be calculated with high precision. A sample of the purified compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

The comparison between the experimentally determined elemental percentages and the calculated theoretical values is a critical measure of the compound's purity. A close agreement between these values indicates that the sample is free from significant impurities that would alter the elemental ratios.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 45.84 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.49 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.37 |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.40 |

| Total | 157.19 | 100.00 |

In research articles describing the synthesis of new compounds, it is standard practice to report the results of elemental analysis as "Anal. Calcd for C₆H₇NO₂S: C, 45.84; H, 4.49; N, 8.91. Found: C, 45.xx; H, 4.xx; N, 8.xx." A close correlation between the calculated and found values is a prerequisite for the structural confirmation of a newly synthesized compound. nih.gov

X-ray Crystallography Studies for Solid-State Structure Elucidation

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

While the specific crystal structure of this compound is not publicly available, studies on closely related thiazole derivatives provide insight into the expected structural features. For instance, the crystal structure of thiazole-5-carboxylic acid has been reported. nih.gov In such structures, it is common to observe the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. The planarity of the thiazole ring and the orientation of the ethyl and carboxylic acid substituents can be precisely determined.

Illustrative Crystallographic Data for a Related Thiazole Derivative

The following table presents hypothetical crystallographic data for a thiazole derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor (%) | < 5 |

This data is for illustrative purposes and does not represent the actual crystal structure of this compound.

The data from X-ray crystallography provides unequivocal proof of the molecular structure and can reveal important information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 5 Ethylthiazole 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation for a given system, DFT can accurately predict a wide range of molecular attributes, from electronic structure to conformational preferences. For 5-Ethylthiazole-4-carboxylic acid, DFT calculations are instrumental in building a foundational understanding of its chemical behavior.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can provide a detailed picture of the electron distribution within this compound. proquest.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting propensity. The energy gap between HOMO and LUMO is a critical determinant of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For thiazole (B1198619) derivatives, these frontier orbitals are crucial in understanding their potential as, for example, enzyme inhibitors or corrosion inhibitors. proquest.comtandfonline.com

A molecular electrostatic potential (MEP) map can also be generated from the DFT calculations. This map visualizes the regions of positive and negative electrostatic potential on the molecular surface, highlighting areas that are likely to engage in electrostatic interactions, including hydrogen bonding. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole ring, indicating these as potential sites for electrophilic attack or hydrogen bond donation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: These values are hypothetical and serve as representative examples based on typical DFT calculations for similar molecules.

The three-dimensional conformation of a molecule is intimately linked to its biological activity. This compound possesses rotational freedom around the single bonds connecting the ethyl group and the carboxylic acid group to the thiazole ring. Conformational analysis using DFT can identify the most stable, low-energy conformations of the molecule. rsc.orgchemrxiv.org

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. ed.govyoutube.comyoutube.com This method is instrumental in identifying potential biological targets for a molecule and elucidating the specific interactions that stabilize the ligand-receptor complex. Given that many thiazole derivatives exhibit inhibitory activity against various enzymes, a hypothetical molecular docking study of this compound could be performed against a relevant biological target. fabad.org.tr

For instance, xanthine (B1682287) oxidase is a well-known target for thiazole-containing drugs. A molecular docking simulation would involve preparing the three-dimensional structures of both this compound and the target enzyme. The ligand would then be placed in the active site of the enzyme, and a scoring function would be used to evaluate the binding affinity and predict the most favorable binding pose.

The results of the docking study would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site. For example, the carboxylic acid moiety of this compound could form hydrogen bonds with polar residues, while the ethyl group and the thiazole ring could engage in hydrophobic interactions. These insights are invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Value |

| Binding Affinity | -7.2 kcal/mol |

| Interacting Residues | Arg880, Thr1010, Phe914 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: These results are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. nih.govnih.govunicamp.brslideshare.net

To perform a 3D-QSAR study on a series of this compound analogs, a dataset of compounds with their corresponding biological activities (e.g., IC50 values) would be required. The molecules in the dataset would be aligned based on a common scaffold, and for each molecule, steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) would be calculated on a 3D grid.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each aligned molecule and a probe atom at various grid points. unicamp.brslideshare.net The resulting field values are then correlated with the biological activity using partial least squares (PLS) regression. The CoMFA model is visualized as contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA is similar to CoMFA but uses a Gaussian-type potential function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.gov This often provides a more intuitive and detailed interpretation of the structure-activity relationship. The CoMSIA contour maps can guide the modification of the lead compound to enhance its biological activity. For instance, a map might indicate that increasing the hydrophobic character in a particular region of the molecule would lead to a more potent compound.

Table 3: Hypothetical 3D-QSAR Statistical Results for a Series of Thiazole Derivatives

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated r²) | 0.65 | 0.70 |

| r² (non-cross-validated r²) | 0.92 | 0.95 |

| Predictive r² | 0.78 | 0.81 |

Note: These statistical values are hypothetical and represent a good quality QSAR model.

Molecular Dynamics Simulations for Ligand-Macromolecule Interactions

Currently, there is a notable absence of published research in the public domain detailing specific molecular dynamics (MD) simulations for this compound interacting with macromolecules. While computational studies, including MD simulations, are prevalent for the broader class of thiazole and thiazolidine (B150603) derivatives in drug discovery, these investigations have not yet been specifically applied to this compound. nih.govnih.govnih.govscienceopen.com

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. researchgate.net In the context of drug design and molecular biology, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as this compound, and its macromolecular target, typically a protein or nucleic acid. These simulations can elucidate the stability of the ligand-macromolecule complex, reveal key amino acid residues involved in binding, and characterize the conformational changes that may occur upon ligand binding. nih.govscienceopen.com The primary forces governing these interactions are often van der Waals forces and hydrogen bonding. nih.gov

Although direct data for this compound is unavailable, studies on related thiazole derivatives highlight the potential of MD simulations. For instance, research on other thiazole-containing compounds has successfully used MD simulations to assess the stability of ligand-protein complexes and to understand the energetic contributions of various interactions. nih.gov These studies underscore the utility of this computational approach in predicting the behavior of small molecules within a biological environment.

In Silico Prediction of Molecular Interactions and Binding Affinities

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in screening large libraries of compounds to identify potential drug candidates. nih.gov For many thiazole and benzothiazole (B30560) derivatives, molecular docking studies have been conducted to predict their binding modes and affinities with various enzymes and receptors. nih.govuomustansiriyah.edu.iqnih.govnih.govmdpi.comsemanticscholar.orgnih.gov These studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov

For example, in studies of other thiazole derivatives, researchers have reported a range of binding affinities against different biological targets, often comparing them to known reference compounds. nih.govuomustansiriyah.edu.iq The binding affinity is a critical parameter in drug design, as it correlates with the ligand's potency.

While these examples from related compounds demonstrate the power of in silico predictions, it is important to emphasize that the specific molecular interactions and binding affinities for this compound have not yet been reported. Future computational research focusing on this specific molecule would be necessary to elucidate its potential as a ligand for various biological targets.

Structure Activity Relationship Sar Investigations of 5 Ethylthiazole 4 Carboxylic Acid Derivatives

Elucidating the Impact of Substituent Variations on Biological Activity

The biological activity of 5-Ethylthiazole-4-carboxylic acid derivatives can be significantly modulated by the nature and position of various substituents on the thiazole (B1198619) ring and its associated moieties. Research into related thiazole-containing compounds has provided a foundational understanding of these relationships, which can be extrapolated to the 5-ethyl variant.

Substitutions at the 2-position of the thiazole ring have been a primary focus of SAR studies. For instance, in the context of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, the introduction of different aryl groups at this position has led to varied inhibitory potencies. A study on a series of 2-(substituted phenyl)thiazole-4-carboxylic acid derivatives revealed that the nature of the substituent on the phenyl ring is a critical determinant of activity.

In the realm of cancer therapy, thiazole derivatives have been investigated as inhibitors of various protein kinases. For example, studies on 4-(thiazol-5-yl)benzoic acid analogs as protein kinase CK2 inhibitors have demonstrated that modifications to the group attached to the thiazole ring can dramatically alter inhibitory activity. nih.gov The introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety was found to maintain potent CK2 inhibitory activities. nih.gov

Furthermore, research on thiazole derivatives as c-Met kinase inhibitors has highlighted the importance of substitutions on a connected benzene (B151609) ring. The introduction of mono-electron-withdrawing groups, such as fluorine, chlorine, and bromine, generally leads to improved activity. nih.gov The position of these substituents is also crucial, with a mono-electron-withdrawing group at the 4-position of the benzene ring often displaying higher inhibitory activity than at the 3- or 2-position. nih.gov Conversely, the addition of a strong electron-withdrawing group like trifluoromethyl can lead to a significant loss in activity. nih.gov The size of the terminal tail is also a determining factor, with bulky substituents potentially weakening the potency due to the hydrophobic pocket of c-Met being sensitive to size. nih.gov

The following table summarizes the impact of various substituents on the biological activity of different thiazole carboxamide derivatives, providing insights that could be relevant for the design of novel this compound analogs.

| Compound ID | R1 Substituent | R2 Substituent | Biological Target | IC50 (nM) |

| 51aa | 3-F | 4-F-C6H5 | c-Met | 15.62 |

| 51ab | 3-F | 3-F-C6H5 | c-Met | 23.24 |

| 51ac | 3-F | 2-F-C6H5 | c-Met | 18.49 |

| 51ad | 3-F | 4-Cl-C6H5 | c-Met | 17.78 |

| 51ae | 3-F | 3-Cl-C6H5 | c-Met | 23.42 |

| 51ag | 3-F | 4-CF3-C6H5 | c-Met | 39.41 |

| 51aj | 3-F | 2-thienyl | c-Met | 49.55 |

| 51ai | 3-F | 2-naphthyl | c-Met | 46.87 |

Data sourced from a study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors. nih.gov

Defining the Role of the Carboxylic Acid Moiety in Molecular Recognition and Binding

The carboxylic acid group at the 4-position of the 5-ethylthiazole (B108513) scaffold is a crucial functional group that plays a pivotal role in the molecular recognition and binding of these derivatives to their biological targets. This acidic moiety can participate in key hydrogen bonding interactions with amino acid residues within the active site of enzymes and receptors, thereby anchoring the molecule and contributing significantly to its inhibitory potency.

In studies of various enzyme inhibitors containing a thiazole-4-carboxylic acid core, the carboxylate group has been shown to be essential for activity. For instance, in the development of inhibitors for metallo-β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids were identified as novel inhibitors. nih.gov Molecular modeling studies of these compounds suggest that the carboxylate group interacts with the zinc ions in the enzyme's active site, mimicking the binding of natural substrates. researchgate.net

Similarly, in the design of protein kinase CK2 inhibitors, the carboxylic acid group of 4-(thiazol-5-yl)benzoic acid derivatives is believed to form critical interactions with the enzyme. nih.gov The ability of the carboxylate to act as a hydrogen bond acceptor is a common feature in the binding of many kinase inhibitors.

The significance of the carboxylic acid is further underscored by the common strategy of employing ethyl esters as prodrugs. nih.gov These ester derivatives are typically more lipophilic, allowing for better cell permeability. Once inside the cell, they are hydrolyzed by cellular esterases to release the active carboxylic acid, which can then interact with its target.

The table below illustrates the importance of the carboxylic acid moiety by comparing the activity of carboxylic acid-containing compounds with their corresponding esters or other analogs where this group is modified or absent.

| Compound | Target Enzyme | Key Interaction of Carboxylic Acid | Consequence of Modification |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases | Interaction with active site Zn2+ ions. researchgate.net | Esterification or amidation leads to loss of activity. |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | Forms key hydrogen bonds with the kinase domain. nih.gov | Replacement with non-acidic groups reduces inhibitory potency. |

| Thiazolidine-4-carboxylic acid derivatives | Influenza Neuraminidase | Potential interaction with the active site. nih.gov | The free carboxylate is often crucial for potent inhibition. nih.gov |

Analysis of Stereochemical Influences on the Biological Response Profile

The introduction of chiral centers into this compound derivatives can have a profound impact on their biological activity. Stereoisomers of a compound can exhibit significantly different pharmacological profiles due to the three-dimensional nature of drug-receptor interactions. The precise spatial arrangement of atoms in a molecule determines how well it can fit into the binding site of a target protein.

While specific studies on the stereochemistry of this compound are limited, research on related chiral thiazole derivatives provides valuable insights. For example, in the synthesis of 2-arylthiazolidine-4-carboxylic acid amides as potential anticancer agents, the use of L-cysteine or D-cysteine as starting materials leads to the formation of specific stereoisomers. nih.gov The biological evaluation of these enantiomerically pure compounds often reveals that one isomer is significantly more active than the other.

A study on methylthiazole- and thiadiazole-based supramolecular hydrogels demonstrated that chirality influenced their antibacterial activity. nih.gov The D-form of the hydrogels, which formed right-handed nanofibers, exhibited higher antibacterial activity compared to the L-form, which formed left-handed nanofibers, suggesting a stereoselective interaction with bacterial components. nih.gov

In another example, the influence of chirality on the enzymatic inhibition of DNA gyrase by 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives was assessed by comparing the activity of the (R)- and (S)-isomers. nih.gov Such studies underscore the importance of controlling stereochemistry during the design and synthesis of biologically active molecules.

The synthesis of thiazolidine-4-carboxylic acid derivatives often results in a mixture of diastereomers, which can be challenging to separate. researchgate.net However, stereoselective synthesis methods are being developed to obtain single isomers, allowing for a more precise evaluation of their biological activities. nih.gov

The following table presents examples from related thiazole derivatives where stereochemistry has been shown to influence biological activity.

| Compound Class | Chiral Center(s) | Biological Target/Activity | Observation |

| 2-Arylthiazolidine-4-carboxylic acid amides | C2 and C4 of the thiazolidine (B150603) ring | Anticancer (tubulin polymerization inhibition) | The (4R)-isomers, derived from L-cysteine, showed potent activity. nih.gov |

| Methylthiazole-based hydrogels | Supramolecular chirality | Antibacterial | The D-form (right-handed nanofibers) was more active than the L-form. nih.gov |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives | Chiral substituent on the thiazole ring | DNA gyrase inhibition | The (R)- and (S)-isomers exhibited different inhibitory potencies. nih.gov |

Optimization of Ligand Efficiency and Physico-Chemical Properties for Biological Utility

The successful development of a drug candidate from a lead compound, such as a this compound derivative, requires careful optimization of not only its biological activity but also its physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used in this optimization process to guide the selection of compounds with a favorable balance of potency and drug-like properties.

SAR studies often focus on modifying the lead structure to improve properties such as solubility, metabolic stability, and cell permeability, all of which are critical for in vivo efficacy. For instance, the introduction of polar groups or the reduction of lipophilicity can enhance aqueous solubility, which is often a challenge for aromatic heterocyclic compounds.

In the development of thiazole derivatives as anticholinesterase agents for Alzheimer's disease, researchers predicted the absorption, distribution, metabolism, and elimination (ADME) parameters of synthesized compounds to assess their drug-like characteristics. nih.gov This in silico analysis, combined with in vitro activity data, helps to identify candidates with a higher probability of success in later stages of drug development.

The modification of substituents can also impact metabolic stability. For example, certain positions on the thiazole or associated aromatic rings might be susceptible to metabolic enzymes like cytochrome P450s. By introducing blocking groups at these positions, the metabolic stability of the compound can be improved, leading to a longer half-life in the body.

The table below provides examples of how structural modifications in related thiazole derivatives have been used to optimize their physicochemical properties and ligand efficiency.

| Structural Modification | Property Targeted for Optimization | Desired Outcome | Example from Thiazole Derivatives |

| Introduction of polar groups (e.g., -OH, -NH2) | Aqueous Solubility | Increased solubility for better formulation and bioavailability. | Modification of substituents on the thiazole ring. researchgate.net |

| Reduction of molecular weight and lipophilicity | Ligand Efficiency (LE) | Higher LE indicates a more efficient binding of the ligand to its target. | Balancing potency with the number of non-hydrogen atoms. biointerfaceresearch.com |

| Modulation of pKa | Ionization state at physiological pH | Optimal balance for cell permeability and target engagement. | The carboxylic acid moiety is a key determinant of pKa. |

| Introduction of metabolically stable groups | Metabolic Stability | Reduced clearance and longer duration of action. | Replacing metabolically labile groups with more stable ones. |

| Optimization of lipophilicity (LogP/LogD) | Lipophilic Ligand Efficiency (LLE) | Improved balance between potency and lipophilicity to avoid off-target effects. | Fine-tuning substituents to achieve an optimal LogP range. biointerfaceresearch.com |

Through a systematic and iterative process of design, synthesis, and testing, guided by SAR principles and the optimization of physicochemical properties, novel this compound derivatives with enhanced therapeutic potential can be developed.

Preclinical Pharmacological Research on 5 Ethylthiazole 4 Carboxylic Acid

Molecular Target Identification and Validation in Relevant Biological Systems

Detailed preclinical research to identify and validate specific molecular targets for 5-Ethylthiazole-4-carboxylic acid is not extensively available in the public domain. However, the broader class of thiazole-containing compounds has been investigated for various therapeutic targets. Thiazole (B1198619) derivatives are recognized for their diverse pharmacological activities, often stemming from their ability to interact with a range of biological molecules.

For instance, derivatives of the closely related 4-methylthiazole-5-carboxylic acid have been explored as potential inhibitors of mucin oncoproteins, which are considered targets for breast cancer therapy. nih.govresearchgate.net Molecular docking studies have suggested potential binding interactions with MUC1. nih.govresearchgate.net Another area of investigation for thiazole carboxylic acid derivatives is the inhibition of xanthine (B1682287) oxidase (XO), an enzyme involved in gout and hyperuricemia. nih.govresearchgate.net Furthermore, certain thiazole derivatives have been identified as inhibitors of metallo-β-lactamases, which are crucial enzymes contributing to bacterial antibiotic resistance. researchgate.net

While these studies provide a framework for the potential types of molecular targets for thiazole-based compounds, specific research validating the molecular targets of this compound itself is not prominently documented.

Enzyme Inhibition Kinetics and Mechanistic Studies

While specific enzyme inhibition kinetics and mechanistic studies for this compound are not readily found, research on analogous compounds offers insights into potential mechanisms. For example, studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors have been conducted. nih.gov One derivative, compound 5b, was identified as a mixed-type inhibitor of the enzyme. nih.gov This suggests that the compound may bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and Km of the reaction.

In the context of metallo-β-lactamase inhibition, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors. researchgate.net These compounds are thought to interact with the zinc ions in the active site of the enzyme, which is a key mechanistic feature of their inhibitory action. researchgate.net

The following table summarizes the types of enzyme inhibition observed with related thiazole carboxylic acid derivatives.

| Compound Class | Target Enzyme | Inhibition Type/Mechanism |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase | Mixed-type inhibition nih.gov |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases | Interaction with active site zinc ions researchgate.net |

| Thiazole-5-carboxylic acid derivatives | Xanthine Oxidase | Structure-activity relationships suggest importance of substituents for potency researchgate.net |

Investigation of Modulatory Effects on Defined Cellular Pathways

The modulatory effects of this compound on specific cellular pathways have not been a prominent subject of published research. However, studies on other thiazole derivatives provide evidence of their ability to influence cellular signaling.

For instance, a novel thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in a diabetic rat model. nih.gov Its mechanism is suggested to involve the attenuation of inflammatory and oxidative stress pathways. nih.gov This compound was found to reduce the levels of pro-inflammatory cytokines and markers of oxidative stress. nih.gov

Another study on L-2-oxothiazolidine-4-carboxylic acid (OTC), a related heterocyclic compound, demonstrated its ability to attenuate oxidative stress and inflammation in retinal pigment epithelium cells. nih.gov OTC was found to inhibit the expression and secretion of inflammatory mediators like IL-6 and Ccl2. nih.gov

These findings suggest that thiazole-based structures can modulate key cellular pathways involved in inflammation and oxidative stress, although specific data for this compound is lacking.

In Vitro Efficacy Studies in Cellular Models

While in vitro efficacy studies specifically for this compound are not detailed in available literature, research on related compounds demonstrates the utility of cellular models in evaluating the potential of this chemical class.

Derivatives of 4-methylthiazole-5-carboxylic acid have been screened for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines using methods such as the Trypan-blue cell viability assay and the MTT assay. nih.govresearchgate.net Several derivatives showed good anti-breast cancer activity in these cellular models. nih.govresearchgate.net

In the context of antimicrobial research, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been evaluated for their in vitro antibacterial and antifungal activities. researchgate.net Some of these compounds displayed significant bactericidal activity, particularly against Gram-positive bacteria. researchgate.net

The table below provides examples of in vitro efficacy studies conducted on related thiazole derivatives.

| Compound/Derivative Class | Cellular Model | Assay Type | Observed Efficacy |

| 4-Methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (Breast Cancer) | Trypan-blue, MTT nih.govresearchgate.net | Good anti-breast cancer activity nih.govresearchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Various Bacteria & Fungi | Microdilution, etc. researchgate.net | Significant bactericidal activity researchgate.net |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | - (In vivo study implies prior in vitro assessment) | - | Anti-hyperglycemic and anti-hyperlipidemic effects nih.gov |

In Vivo Proof-of-Concept Studies in Preclinical Animal Models

Specific in vivo proof-of-concept studies for this compound are not described in the accessible scientific literature. However, preclinical animal models have been instrumental in evaluating the therapeutic potential of other thiazole carboxylic acid derivatives.

For example, a study on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid investigated its effects in a streptozotocin-induced diabetic rat model. nih.gov The administration of this compound was found to reverse increases in serum glucose, improve insulin sensitivity, and normalize lipid profiles. nih.gov It also showed protective effects against hepatic and renal injury markers. nih.gov

In another study, L-2-oxothiazolidine-4-carboxylic acid (OTC) was evaluated in a mouse model of retinal degeneration. nih.gov Treatment with OTC was found to suppress cellular and molecular markers of inflammation in the retina. nih.gov

These studies underscore the potential for thiazole-based compounds to demonstrate efficacy in in vivo models of disease, although such data is not currently available for this compound.

Mechanistic Studies of 5 Ethylthiazole 4 Carboxylic Acid Interactions in Biological Systems

Elucidation of Binding Modes with Biological Macromolecules via Biophysical Techniques

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. While direct biophysical studies on 5-Ethylthiazole-4-carboxylic acid are not extensively documented, research on analogous compounds provides significant insights. For instance, studies on a series of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have identified them as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.netnih.gov

Molecular modeling studies of these inhibitors suggest a specific binding mode within the active site of the MBL. researchgate.net The carboxylic acid group of the thiazole (B1198619) derivative is proposed to chelate the zinc ions essential for the enzyme's catalytic activity, thereby inhibiting its function. This mode of binding, where a molecule interacts directly with the catalytic machinery of an enzyme, is a common mechanism for enzyme inhibitors.

The inhibitory activities of these related compounds against the IMP-1 MBL are presented in the table below.

| Compound | IC50 (µM) against IMP-1 MBL |

| 2-Amino-4,5-dihydrothiazole-4-carboxylic acid | 34.7 |

| Captopril (control) | 2.4 |

Data sourced from a study on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel MBL inhibitors. researchgate.net

These findings suggest that this compound, by virtue of its carboxylic acid moiety, could potentially exhibit similar enzyme-inhibitory activity through direct binding to the active sites of target enzymes. The ethyl group at the 5-position would likely influence the binding affinity and selectivity for specific macromolecules.

Characterization of Allosteric Modulation versus Orthosteric Binding Site Interactions

Small molecules can influence the function of a protein in two primary ways: by binding to the active (orthosteric) site or to a secondary (allosteric) site. Orthosteric ligands typically compete with the endogenous substrate, while allosteric modulators bind to a different site, inducing a conformational change that alters the protein's activity. nih.gov

While direct evidence for the binding mode of this compound is unavailable, research on other thiazole derivatives highlights the potential for allosteric modulation. A study on thiazole carboxamide derivatives demonstrated their activity as negative allosteric modulators of the GluA2 AMPA receptor. nih.gov These compounds were found to significantly reduce the receptor's current amplitude and alter its deactivation and desensitization rates, indicating an allosteric mechanism of action. nih.gov

The following table summarizes the effects of a key thiazole carboxamide derivative on GluA2 AMPA receptor kinetics.

| Compound | Effect on Current Amplitude | Effect on Deactivation | Effect on Desensitization |

| MMH-5 | Significant reduction | Increased | Reduced |

Data from a study on thiazole derivatives as allosteric modulators of GluA2 AMPA receptors. nih.gov

This example underscores the possibility that this compound could function as an allosteric modulator for certain protein targets, a mode of action with potential therapeutic advantages due to higher specificity compared to orthosteric inhibitors.

Interrogation of Biochemical Pathway Perturbations Induced by the Compound

The biological effects of a compound are ultimately determined by the biochemical pathways it perturbs. While the specific pathways affected by this compound have not been elucidated, studies on related compounds offer valuable clues. For example, the compound "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" (NDTD) has been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in a diabetic rat model. nih.gov

Administration of NDTD led to significant reductions in serum glucose, insulin, and markers of insulin resistance. nih.gov Furthermore, it corrected dyslipidemia by lowering triglyceride, total cholesterol, and LDL-C levels while increasing HDL-C. nih.gov These effects are indicative of perturbations in key metabolic pathways. The study also revealed that NDTD could attenuate oxidative stress by increasing levels of glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), and reduce inflammation by lowering pro-inflammatory cytokine levels. nih.gov

These findings suggest that a compound like this compound could potentially influence pathways related to glucose metabolism, lipid homeostasis, oxidative stress, and inflammation.

Investigation of Enzymatic Transformations and Metabolic Fate in Biological Milieu

The metabolic fate of a compound, including its enzymatic transformations, is a critical aspect of its biological activity and duration of action. Currently, there is a lack of published research specifically detailing the metabolism and enzymatic degradation of this compound.

Analysis of Interactions with Key Cellular Components and Substructures

The interaction of a compound with specific cellular components and substructures dictates its cellular uptake, distribution, and ultimately its access to biological targets. There is currently no specific information available from research studies regarding the interactions of this compound with key cellular components such as membranes, mitochondria, or the nucleus.

Future research in this area would be necessary to determine how the physicochemical properties of this compound influence its ability to cross cellular membranes and accumulate in different subcellular compartments. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation studies would be required to elucidate these interactions.

Biosynthetic Context and Metabolic Relevance of Thiazole 4 Carboxylic Acids

The study of thiazole-4-carboxylic acids and their derivatives is intrinsically linked to fundamental biochemical pathways, most notably the biosynthesis of thiamine (B1217682) (Vitamin B1). While specific information on the biosynthesis of 5-Ethylthiazole-4-carboxylic acid is not available in current scientific literature, an understanding of its metabolic context can be inferred from the well-established pathways of thiamine synthesis and the metabolism of related thiazole (B1198619) compounds.

Future Research Directions and Translational Potential for 5 Ethylthiazole 4 Carboxylic Acid

Development of Advanced and Sustainable Synthetic Methodologies

The industrial viability and environmental impact of producing 5-Ethylthiazole-4-carboxylic acid and its future derivatives hinge on the development of efficient and green synthetic routes. Current methods for creating similar thiazole (B1198619) cores, such as the Hantzsch synthesis, often involve reacting thioamides with alpha-halo carbonyl compounds. youtube.com While effective, these classical methods can be resource-intensive and may not align with modern green chemistry principles. youtube.comnih.gov

Future research should focus on optimizing the synthesis of the this compound backbone. One promising avenue is the use of palladium-on-barium sulfate (B86663) (Pd/BaSO₄) as a catalyst for reactions like the hydrogenation of a corresponding carboxylic acid chloride, a method shown to be efficient and more suitable for industrial production. nih.govresearchgate.net Investigating the use of non-toxic, deep eutectic solvents (DESs) as an alternative to traditional, often harmful solvents like DMF or pyridine (B92270) could significantly improve the environmental profile of the synthesis. mdpi.com Further research into reaction conditions, such as catalyst particle size and temperature, can lead to higher yields and reduced waste, making the production process more sustainable and cost-effective. nih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The thiazole scaffold is a privileged structure found in compounds with a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govtandfonline.comresearchgate.net This versatility suggests that this compound and its derivatives could have potential applications across numerous therapeutic areas.

Future investigations should aim to screen this compound against a wide panel of biological targets to uncover novel activities. Given that different thiazole derivatives have shown efficacy as inhibitors of specific enzymes, exploring the effect of this compound on targets such as VEGFR-2 in cancer nih.govmdpi.com, metallo-β-lactamases in antibiotic resistance nih.govresearchgate.net, and xanthine (B1682287) oxidase in gout is a logical next step. nih.gov The documented anti-inflammatory, antioxidant, and anti-hyperglycemic effects of other thiazole carboxylic acid derivatives further warrant investigation into the potential of this compound in metabolic diseases and conditions related to oxidative stress. nih.govnih.gov

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Properties

The core structure of this compound serves as a versatile template for the rational design of next-generation therapeutic agents. Structure-activity relationship (SAR) and molecular docking studies are crucial for guiding the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.govresearchgate.net

Future design strategies could involve several modifications. For instance, creating hybrid molecules by linking the thiazole ring to other bioactive heterocyclic nuclei like pyrazole (B372694) or oxadiazole has been shown to enhance the therapeutic activity of the resulting compounds. tandfonline.comrsc.orgmdpi.com SAR studies on other thiazoles have highlighted that the introduction of specific substituents, such as electron-withdrawing groups or halogenated aryl groups, can significantly boost bioactivity. nih.gov For example, adding a fluoro group has been shown to improve CNS penetration and inhibitory activity against certain enzymes. nih.gov Computational modeling can predict how modifications to the ethyl group at the 5-position or the carboxylic acid at the 4-position might influence binding interactions with specific biological targets, thereby guiding synthetic efforts toward more promising candidates. nih.gov

Integration with Emerging Technologies in Chemical Biology and High-Throughput Screening

To accelerate the discovery process, the study of this compound must be integrated with modern technologies. Chemical biology and high-throughput screening (HTS) provide powerful tools for rapidly evaluating the compound and its derivatives against a multitude of biological assays. chemscene.com

An HTS workflow could be employed to profile a library of derivatives for various activities, including enzymatic inhibition, redox activity, and stability. nih.gov This approach helps to quickly identify promising hits and flag promiscuous compounds that show non-specific activity. nih.gov As a fragment-sized molecule, this compound is an ideal candidate for fragment-based drug discovery campaigns, which can identify novel binding interactions and starting points for more potent inhibitors. nih.gov Furthermore, advanced computational tools, such as Density Functional Theory (DFT) calculations and molecular docking simulations, can provide deep insights into the electronic properties and binding modes of these molecules, complementing experimental findings and helping to prioritize the most viable compounds for further development. nih.govrsc.orgnih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The successful translation of this compound from a laboratory chemical to a potential therapeutic agent requires a concerted, interdisciplinary effort. The complexity of modern drug discovery necessitates collaboration among experts in synthetic chemistry, chemical biology, pharmacology, computational modeling, and clinical medicine. chemscene.com

Future progress will depend on building research partnerships that can bridge the gap between basic science and clinical application. Academic-industrial collaborations can provide the necessary resources and expertise to move promising derivatives through the preclinical and clinical development pipeline. An integrated approach, where synthetic chemists work alongside biologists to design and test new compounds based on real-time feedback from biological screening and computational analysis, will be essential. nih.gov Such interdisciplinary strategies ensure that research efforts remain focused and aligned with the ultimate goal of developing effective and safe therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 5-ethylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with thiazole ring formation followed by ethyl group introduction. A common method includes coupling 4-methylthiazole-5-carboxylic acid with ethylamine using carbodiimide-based coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, inert atmosphere) to form the amide bond . Solvent choice (e.g., dichloromethane) and base (e.g., triethylamine) significantly affect reaction efficiency. Yields can be optimized by controlling stoichiometry and reaction time.

Q. What purification techniques are recommended for isolating this compound from synthetic mixtures?

Column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) is widely used. For higher purity, recrystallization using ethanol or methanol is effective . Analytical HPLC with a C18 column and UV detection (λ = 254 nm) can verify purity (>95%) .

Q. How is this compound characterized structurally and analytically?

Key techniques include:

- NMR : and NMR to confirm substituent positions (e.g., ethyl group at C5, carboxylic acid at C4) .

- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., CHNOS) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant : DPPH radical scavenging assay to measure IC values .

- Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or acetylcholinesterase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Use orthogonal assays (e.g., both MIC and time-kill curves for antimicrobial activity) .

- Control for compound stability under assay conditions (e.g., HPLC monitoring) .

Q. What strategies optimize the reaction efficiency for introducing ethyl groups into thiazole derivatives?

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) on the thiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Ethyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .

- Carboxylic acid at C4 is critical for hydrogen bonding with enzyme active sites (e.g., COX-2) .

- Substitutions at C2 (e.g., hydroxymethyl) increase antioxidant activity by 30% via radical stabilization .

Q. What experimental approaches assess the stability of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.